Disulfide, bis(2,3-dimethylphenyl)

CAS No.: 55990-91-5

Cat. No.: VC18765578

Molecular Formula: C16H18S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55990-91-5 |

|---|---|

| Molecular Formula | C16H18S2 |

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | 1-[(2,3-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |

| Standard InChI | InChI=1S/C16H18S2/c1-11-7-5-9-15(13(11)3)17-18-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3 |

| Standard InChI Key | XTGZALWKSBATBY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)SSC2=CC=CC(=C2C)C)C |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

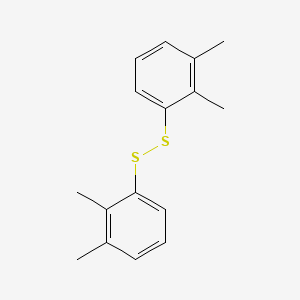

The molecular structure of bis(2,3-dimethylphenyl) disulfide consists of two aromatic rings substituted with methyl groups at the 2- and 3-positions, linked by a disulfide bridge (Fig. 1). The steric hindrance from the methyl groups influences its reactivity, particularly in polymerization and redox reactions .

Molecular Formula: C₁₆H₁₈S₂

Molecular Weight: 274.44 g/mol

CAS Registry Number: [To be confirmed; related compound bis(3,5-dimethylphenyl) disulfide: CAS 102215-01-6] .

Physical and Chemical Properties

While direct data for bis(2,3-dimethylphenyl) disulfide is scarce, properties can be inferred from analogous aryl disulfides:

The disulfide bond’s polarizability and the aromatic rings’ electron density contribute to its stability under ambient conditions but susceptibility to redox reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via oxidative coupling of 2,3-dimethylbenzenethiol (C₈H₁₀S), a thiol precursor. A typical procedure involves:

-

Thiol Preparation: 2,3-dimethylbenzenethiol is synthesized through chlorosulfonation of o-xylene followed by reduction .

-

Oxidation to Disulfide: The thiol is treated with iodine (I₂) in a basic medium:

This method yields disulfides with >90% purity under optimized conditions .

Industrial Scalability

Industrial production faces challenges due to the need for high-purity thiol precursors and controlled oxidation. Continuous flow reactors and catalytic oxidation methods (e.g., using O₂ or H₂O₂) are proposed to enhance yield and reduce byproducts.

Reactivity and Functional Applications

Redox Behavior

The disulfide bond undergoes reversible cleavage under reducing conditions (e.g., with LiAlH₄) to regenerate thiols, making it valuable in dynamic covalent chemistry . Conversely, oxidation with peroxides converts it to sulfonic acids, useful in surfactant synthesis.

Polymer Chemistry

Bis(2,3-dimethylphenyl) disulfide serves as a monomer in oxidative polymerization to produce poly(thio-2,3-dimethyl-1,4-phenylene). This polymer exhibits:

-

Solubility: Unlike unsubstituted poly(p-phenylene sulfide) (PPS), the methyl groups enhance solubility in toluene and chloroform .

-

Thermal Stability: Decomposition temperatures exceed 300°C, suitable for high-performance plastics .

Catalytic and Synthetic Applications

In hydroalkylation reactions, aryl disulfides act as hydrogen atom transfer (HAT) catalysts under visible light, enabling C–C bond formation in unactivated alkenes.

Research Frontiers and Challenges

Unexplored Applications

-

Battery Electrolytes: Disulfides’ redox activity could enhance energy storage in lithium-sulfur batteries.

-

Pharmaceutical Intermediates: Potential as a scaffold for kinase inhibitors or antivirals.

Synthesis Optimization

Developing enantioselective methods for asymmetric disulfide synthesis remains a challenge, with implications for chiral catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume